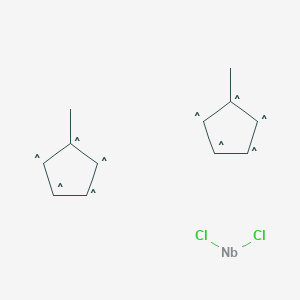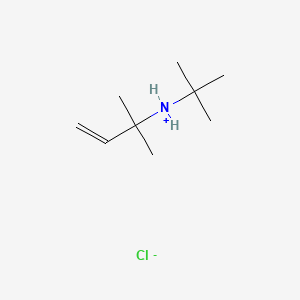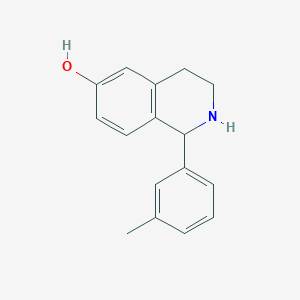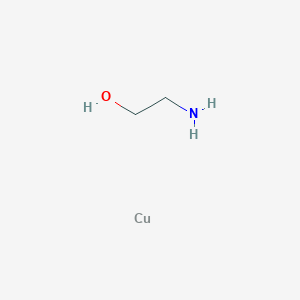
Copper ethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper ethanolamine is a coordination compound formed by the interaction of copper ions with ethanolamine. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper ethanolamine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the copper ions and the ethanolamine molecules.
Industrial Production Methods: In industrial settings, this compound is produced by mixing copper salts with ethanolamine under controlled conditions to ensure the formation of a stable complex. The process may involve additional steps such as filtration and purification to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Copper ethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and other oxidation products.
Reduction: The compound can be reduced to form elemental copper and ethanolamine.
Substitution: this compound can participate in substitution reactions where the ethanolamine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or other amines can replace ethanolamine under appropriate conditions.
Major Products Formed:
Oxidation: Copper oxide and other copper-containing compounds.
Reduction: Elemental copper and free ethanolamine.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Copper ethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies of copper metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized as a wood preservative and in the formulation of algaecides and fungicides.
Mécanisme D'action
The mechanism of action of copper ethanolamine involves the coordination of copper ions with ethanolamine, which stabilizes the copper in a specific oxidation state. This coordination complex can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved may include redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Copper monoethanolamine: Similar to copper ethanolamine but with a different ligand structure.
Copper diethanolamine: Contains two ethanolamine ligands instead of one.
Copper triethanolamine: Contains three ethanolamine ligands, forming a more complex structure.
Uniqueness: this compound is unique due to its specific coordination chemistry and the stability of the complex it forms. This stability makes it particularly useful in applications where controlled release of copper ions is desired, such as in wood preservation and algaecide formulations.
Propriétés
Formule moléculaire |
C2H7CuNO |
|---|---|
Poids moléculaire |
124.63 g/mol |
Nom IUPAC |
2-aminoethanol;copper |
InChI |
InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |
Clé InChI |
PNWFFTWFSDDZTE-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


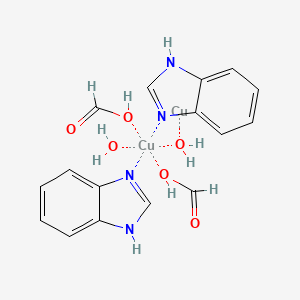
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
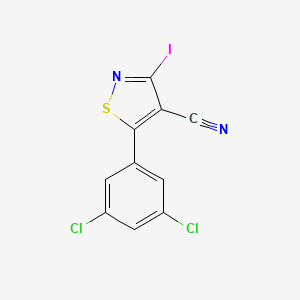
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
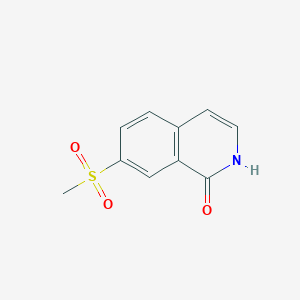

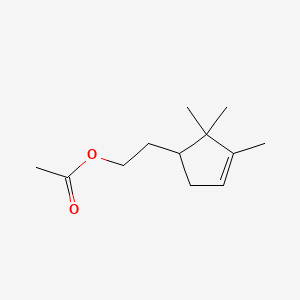

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
